Cas no 941875-91-8 (1-(4-tert-butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea)

1-(4-tert-Butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea is a specialized urea derivative incorporating a tetrazole moiety and fluorinated aromatic groups. Its molecular structure, featuring a tert-butylphenyl group and difluorophenyl-substituted tetrazole, suggests potential utility in agrochemical or pharmaceutical applications, particularly as an intermediate or active ingredient. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the tetrazole ring may contribute to bioisosteric properties. This compound is likely valued for its synthetic versatility and potential biological activity, making it relevant in the development of novel herbicides, fungicides, or therapeutic agents. Careful handling is advised due to its complex heterocyclic structure.
1-(4-tert-butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea structure
941875-91-8 structure
Product Name:1-(4-tert-butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea
CAS No:941875-91-8
MF:C19H20F2N6O
MW:386.398509979248
CID:6022213
PubChem ID:18566095
Update Time:2025-11-06

1-(4-tert-butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-tert-butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea
    • 1-(4-tert-butylphenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea
    • 1-(4-tert-butylphenyl)-3-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
    • AKOS024626156
    • 941875-91-8
    • F2072-0270
    • 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
    • Inchi: 1S/C19H20F2N6O/c1-19(2,3)12-4-6-13(7-5-12)23-18(28)22-11-17-24-25-26-27(17)14-8-9-15(20)16(21)10-14/h4-10H,11H2,1-3H3,(H2,22,23,28)
    • InChI Key: DGJRFFBELWPGEB-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(C(C)(C)C)C=C1)C(NCC1N(C2=CC=C(F)C(F)=C2)N=NN=1)=O

Computed Properties

  • Exact Mass: 386.16666561g/mol
  • Monoisotopic Mass: 386.16666561g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 84.7Ų

1-(4-tert-butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea Pricemore >>

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Additional information on 1-(4-tert-butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea

Recent Advances in the Study of 1-(4-tert-butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea (CAS: 941875-91-8)

The compound 1-(4-tert-butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea (CAS: 941875-91-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique tetrazole and urea functionalities, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological targets. Recent studies have focused on its synthesis, structural optimization, and pharmacological evaluation, shedding light on its mechanism of action and therapeutic potential.

One of the key areas of research has been the exploration of this compound's role as a modulator of protein-protein interactions (PPIs). PPIs are critical in numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer and neurodegenerative disorders. Preliminary data suggest that 1-(4-tert-butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea exhibits selective binding affinity for certain PPI interfaces, making it a promising candidate for further development. Structural studies using X-ray crystallography and NMR spectroscopy have provided insights into its binding mode, which could inform the design of more potent analogs.

In addition to its potential in PPI modulation, recent pharmacological studies have evaluated the compound's efficacy in preclinical models of inflammation and autoimmune diseases. The results indicate that it possesses significant anti-inflammatory activity, likely due to its ability to inhibit key signaling pathways such as NF-κB and MAPK. These findings are particularly relevant given the growing need for novel anti-inflammatory agents with improved safety profiles. Further studies are underway to assess its pharmacokinetic properties and toxicity, which will be critical for its transition into clinical trials.

The synthesis of 1-(4-tert-butylphenyl)-3-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea has also been a focus of recent research. Advances in synthetic methodologies have enabled more efficient and scalable routes to this compound, addressing previous challenges related to yield and purity. Notably, the use of green chemistry principles, such as solvent-free reactions and catalytic processes, has been explored to enhance the sustainability of its production. These developments are expected to facilitate larger-scale production for further biological evaluation.

Looking ahead, the compound's versatility and promising biological activity position it as a valuable tool for both basic research and drug discovery. Future studies will likely explore its application in other therapeutic areas, such as oncology and infectious diseases, as well as its potential for combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to fully realize its therapeutic potential and bring it closer to clinical application.

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